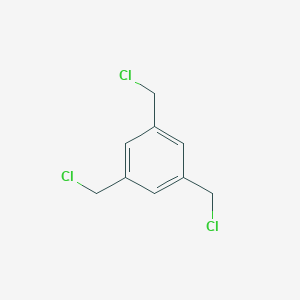

1,3,5-Tris(chloromethyl)benzene

Vue d'ensemble

Description

1,3,5-Tris(chloromethyl)benzene is an organic compound with the molecular formula C9H9Cl3. It consists of a benzene ring substituted with three chloromethyl groups at the 1, 3, and 5 positions. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

1,3,5-Tris(chloromethyl)benzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of benzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial production methods may involve similar chloromethylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Analyse Des Réactions Chimiques

1,3,5-Tris(chloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form benzene derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl groups can yield benzyl derivatives

Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3,5-Tris(chloromethyl)benzene has the molecular formula and a molecular weight of approximately 223.527 g/mol. Its structure consists of a benzene ring with three chloromethyl groups attached to the 1, 3, and 5 positions. This configuration enhances its reactivity, making it suitable for various chemical transformations.

Applications in Organic Synthesis

-

Synthesis of Functionalized Compounds :

- This compound can be utilized as a precursor in the synthesis of various functionalized organic compounds. For example, it can undergo nucleophilic substitution reactions to introduce different substituents at the chloromethyl positions, leading to the formation of diverse derivatives useful in pharmaceuticals and agrochemicals.

-

Crosslinking Agent :

- The compound serves as a trifunctional crosslinker in polymer chemistry. Its ability to form three bonds allows it to create crosslinked networks in polymers, enhancing their mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials for automotive and aerospace industries.

Case Studies and Research Findings

-

Polymer Membranes for Fuel Cells :

- A study demonstrated that this compound could be used to synthesize crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells (PEMFCs). These membranes exhibited improved thermal stability and conductivity compared to traditional membranes, making them suitable for advanced fuel cell applications .

-

Microporous Materials :

- Research has shown that incorporating this compound into the synthesis of triptycene-based microporous polymers results in materials with high gas storage capacities. These materials are particularly effective for hydrogen and carbon dioxide storage, which is crucial for energy applications and environmental sustainability .

Table: Summary of Applications

Safety Considerations

This compound is classified as hazardous due to its potential to cause severe skin burns and eye damage upon contact. Proper safety protocols must be followed during handling and experimentation.

Mécanisme D'action

The mechanism of action of 1,3,5-Tris(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparaison Avec Des Composés Similaires

1,3,5-Tris(chloromethyl)benzene can be compared with other similar compounds, such as:

1,3,5-Tris(bromomethyl)benzene: Similar structure but with bromine atoms instead of chlorine. It exhibits different reactivity and is used in different applications.

1,3,5-Tris(methyl)benzene: Lacks the halogen atoms, resulting in lower reactivity.

1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Contains additional methyl groups, affecting its chemical properties and applications .

This compound is unique due to its specific reactivity and the presence of three chloromethyl groups, making it a versatile compound in various fields of research and industry.

Activité Biologique

1,3,5-Tris(chloromethyl)benzene, with the molecular formula CHCl and CAS number 3849-01-2, is an aromatic compound characterized by three chloromethyl groups attached to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in organic synthesis and materials science.

This compound is synthesized through various methods that allow for the controlled introduction of chloromethyl groups. These methods include:

- Chloromethylation of benzene derivatives : This process typically involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Electrophilic aromatic substitution : The chloromethyl groups are introduced via electrophilic substitution reactions, which can be optimized to minimize side reactions.

The presence of multiple chloromethyl substituents enhances its reactivity with nucleophiles and electrophiles, making it a versatile intermediate in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with chloromethyl groups can disrupt bacterial cell membranes, leading to cell lysis. For instance, a study demonstrated its effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the formation of reactive intermediates that interact with cellular components.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the potential toxic effects of this compound. In vitro studies revealed that this compound exhibits dose-dependent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC values ranged from 10 to 25 µM, indicating moderate cytotoxic effects. The underlying mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

Several case studies have explored the biological implications of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer potential against breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed at concentrations above 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups .

- Antibacterial Efficacy :

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Propriétés

IUPAC Name |

1,3,5-tris(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKMOHIGRNELRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CCl)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169486 | |

| Record name | 1,3,5-Tri(alpha-chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-97-7 | |

| Record name | NSC 46592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tri(alpha-chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.